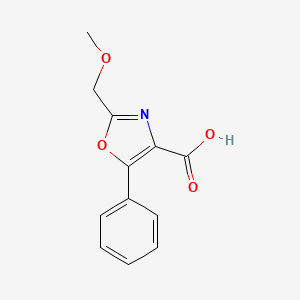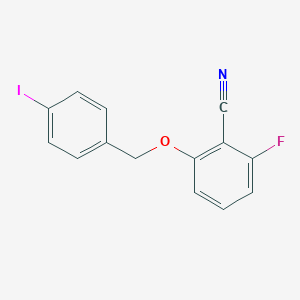![molecular formula C21H30O B8296785 3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one](/img/structure/B8296785.png)
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one is an organic compound with a complex structure that includes a cyclopentanone ring and a tetrahydronaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one can be achieved through a series of organic reactions. One common method involves the aldol condensation of furfural with cyclopentanone, followed by hydrogenation and hydrodeoxygenation . This method utilizes solid-base catalysts, such as potassium fluoride impregnated alumina, to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalysts and solvents, as well as reaction times and temperatures, are critical factors in industrial production.
化学反応の分析
Types of Reactions
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of high-quality fuels and other industrial chemicals
作用機序
The mechanism by which 3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one exerts its effects involves interactions with molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structure and functional groups. The exact pathways and targets can vary based on the application and context of use .
類似化合物との比較
Similar Compounds
2,5-bis(2-furylmethylidene)cyclopentan-1-one: A similar compound used as a fuel precursor.
(6R)-5,6,7,8-tetrahydro-L-biopterin: A compound with antioxidant properties.
Uniqueness
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentanone ring and a tetrahydronaphthalene moiety sets it apart from other similar compounds.
特性
分子式 |
C21H30O |
|---|---|
分子量 |
298.5 g/mol |
IUPAC名 |
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one |
InChI |
InChI=1S/C21H30O/c1-2-3-4-5-6-16-7-8-18-14-19(10-9-17(18)13-16)20-11-12-21(22)15-20/h9-10,14,16,20H,2-8,11-13,15H2,1H3/t16-,20?/m1/s1 |
InChIキー |
DZCTUQNUQANFRZ-QRIPLOBPSA-N |
異性体SMILES |
CCCCCC[C@@H]1CCC2=C(C1)C=CC(=C2)C3CCC(=O)C3 |
正規SMILES |
CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Ethyl-9-methyl-13-[2-(3-methylphenyl)ethyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8296735.png)



![N-[5-(aminomethyl)-4,6-dimethyl(2-pyridyl)] (tert-butoxy)carboxamide](/img/structure/B8296761.png)







